molecular formula C14H20BrFO B3032169 4-Bromo-2-fluoro-1-(octyloxy)benzene CAS No. 119259-26-6

4-Bromo-2-fluoro-1-(octyloxy)benzene

Cat. No.: B3032169
CAS No.: 119259-26-6
M. Wt: 303.21 g/mol
InChI Key: IOHLFWGBBXATQA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(octyloxy)benzene is a useful research compound. Its molecular formula is C14H20BrFO and its molecular weight is 303.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Research

4-Bromo-2-fluoro-1-(octyloxy)benzene and its derivatives have been extensively studied for their applications in the field of liquid crystals. Research conducted by Fouzai et al. (2018) delved into the properties of hydrogen-bonded liquid crystals derived from 4-(octyloxy) benzoic acid and 4-(octyloxy)-3-fluoro benzoic acid. The study emphasized the influence of the fluorine atom in the benzene ring core compounds on electro-optical and optical properties. Additionally, these compounds exhibited a rich phase variance, which is essential for liquid crystal applications (Fouzai et al., 2018).

Electroluminescence and Organic Thin Film Transistor Applications

The compound and its related derivatives have been explored for their potential in electroluminescence and as components in organic thin-film transistors. A study by Park et al. (2008) on polyfluorene copolymers, which includes derivatives of this compound, highlighted their application in white-light-emitting diodes. The polymers displayed properties suitable for electroluminescent applications due to their thermal stability and solubility in organic solvents (Park et al., 2008).

Synthesis and Properties of Fluorinated Liquid Crystals

Research on semi-fluorinated liquid crystals, including derivatives of this compound, has been conducted to understand their mesomorphic properties. Liu and Nohira (1996) synthesized compounds with varying degrees of fluorination and studied their behavior in smectic phases. The study provided insights into the effects of fluorination on the mesomorphic properties of these materials, which is crucial for their application in liquid crystal displays and other related technologies (Liu & Nohira, 1996).

Applications in Organic Synthesis

Apart from its applications in materials science, derivatives of this compound are also significant in organic synthesis. For instance, the study by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, a derivative of this compound, highlighted its importance as an intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research provided a practical and scalable synthesis method, demonstrating the compound's utility in pharmaceutical synthesis (Qiu et al., 2009).

Properties

IUPAC Name

4-bromo-2-fluoro-1-octoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-14-9-8-12(15)11-13(14)16/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHLFWGBBXATQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393865
Record name Benzene, 4-bromo-2-fluoro-1-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119259-26-6
Record name Benzene, 4-bromo-2-fluoro-1-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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